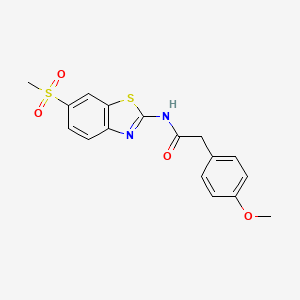

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide

Description

N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a benzothiazole-based acetamide derivative featuring a methanesulfonyl group at the 6-position of the benzothiazole core and a 4-methoxyphenyl acetamide moiety. Its structural uniqueness lies in the electron-withdrawing methanesulfonyl group, which may enhance metabolic stability and influence binding interactions in biological systems.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S2/c1-23-12-5-3-11(4-6-12)9-16(20)19-17-18-14-8-7-13(25(2,21)22)10-15(14)24-17/h3-8,10H,9H2,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNSPSIPJZVXRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

Methanesulfonylation: The benzothiazole derivative is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.

Acetamide Formation: The final step involves the reaction of the methanesulfonylated benzothiazole with 4-methoxyphenylacetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a phenol derivative.

Reduction: The acetamide group can be reduced to form an amine derivative.

Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenol derivative, while reduction of the acetamide group would yield an amine derivative.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving benzothiazole derivatives.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substitution Patterns

The target compound is compared below with key analogues based on substituent variations on the benzothiazole ring and acetamide side chain.

Table 1: Structural Comparison of Selected Benzothiazole Acetamides

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The methanesulfonyl group (target compound) and sulfamoyl group () are strong electron-withdrawing substituents, which may enhance metabolic stability compared to electron-donating groups like methoxy () or methyl ().

- In contrast, 3-chlorophenyl () introduces meta-substitution, which may alter steric or electronic interactions.

Pharmacological Activities

Available data from analogues suggest structure-activity relationships (SARs) relevant to the target compound:

Table 2: Pharmacological Data for Selected Analogues

Key Insights:

- MMP Inhibition : Piperazine-containing acetamides () show potent MMP inhibition, suggesting that bulky substituents on the acetamide side chain may enhance activity. The target compound’s methanesulfonyl group could similarly modulate enzyme interactions.

- Enzyme Selectivity : The sulfamoyl group in demonstrates isoform-specific carbonic anhydrase inhibition, highlighting the role of sulfonyl groups in targeting specific enzymes.

Physicochemical Properties

- Lipophilicity : Methyl or chloro substituents () may enhance membrane permeability but reduce solubility.

Biological Activity

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique chemical structure characterized by a benzothiazole moiety and a methanesulfonyl group , which enhances its reactivity. The molecular formula is with a molecular weight of approximately 392.5 g/mol. The presence of the methanesulfonyl group significantly influences the compound's interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 392.5 g/mol |

| Structural Features | Benzothiazole moiety, methanesulfonyl group |

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its interactions with specific molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, it may inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, potentially making it useful in treating inflammatory diseases.

- Anticancer Activity : Research indicates that this compound could possess anticancer properties through its ability to inhibit cell proliferation in certain cancer cell lines.

Study on Acetylcholinesterase Inhibition

A study evaluated a series of benzothiazole derivatives, including compounds similar to this compound. The most potent derivative demonstrated an IC50 value of 2.31 μM against AChE and showed significant inhibition of Aβ aggregation, which is critical in Alzheimer's disease pathology .

Anticancer Potential

Research has indicated that compounds with similar structural features have exhibited antiproliferative effects against various cancer cell lines. For instance, derivatives of benzothiazole have been reported to inhibit Aurora-A kinase, leading to reduced tumor growth in preclinical models .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is essential.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide | Nitro group addition | Potential anticancer activity |

| N-(6-Methanesulfonyl-benzothiazol-2-yl)-3-(4-methoxyphenyl)acetamide | Similar core structure | AChE inhibition and neuroprotective effects |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)acetamide, and how can reaction conditions be controlled to improve yield?

- Methodology : Synthesis typically involves multi-step reactions, including:

- Step 1 : Functionalization of the benzothiazole core via sulfonation at the 6-position using methanesulfonyl chloride under anhydrous conditions.

- Step 2 : Coupling of the 4-methoxyphenylacetamide moiety via nucleophilic substitution or amidation reactions.

- Key parameters include solvent choice (e.g., DMF or dichloromethane), temperature control (60–80°C), and catalysts (e.g., triethylamine) to minimize side reactions .

- Analytical Validation : Purity is confirmed via HPLC (>95%) and structural integrity via -NMR (e.g., methoxy proton resonance at δ 3.8–4.0 ppm) .

Q. How can the structural and electronic properties of this compound be characterized to inform drug design?

- Techniques :

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions using SHELXL for refinement .

- DFT calculations : Analyze electron distribution at the methanesulfonyl and acetamide groups to predict reactivity .

- Spectroscopy : FT-IR confirms sulfonyl (S=O stretch at ~1350 cm) and amide (C=O stretch at ~1650 cm) functionalities .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Approach :

- Functional group variation : Replace the methoxy group with halogens or bulkier substituents to assess steric/electronic effects on bioactivity .

- Biological assays : Compare IC values against enzyme targets (e.g., kinases) using in vitro inhibition assays. For example, derivatives with electron-withdrawing groups show enhanced binding to ATP pockets .

- Data integration : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity trends .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

- Methodology :

- Standardized assays : Replicate studies using the MTT assay under uniform conditions (e.g., 72-hour exposure, 10% FBS media) to minimize variability .

- Mechanistic profiling : Perform transcriptomic analysis (RNA-seq) to identify off-target pathways that may explain discrepancies in cytotoxicity .

- Control experiments : Test compound stability under assay conditions (e.g., pH 7.4 buffer) to rule out degradation artifacts .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Challenges :

- Solvent selection : Polar solvents (e.g., ethanol/water mixtures) often yield better crystals than non-polar alternatives .

- Twinned crystals : Use SHELXD for structure solution and refine with TWINLAW to model twinning ratios .

- Data collection : Optimize cryocooling (100 K) to mitigate radiation damage during high-resolution synchrotron experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.